molecular formula C6H10ClN3O2 B12079449 2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride

2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride

Cat. No.: B12079449
M. Wt: 191.61 g/mol
InChI Key: VUNVOTSNNJUBIZ-UHFFFAOYSA-N
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Description

2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride is a chemical compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or water, and the product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazole-4-carboxylic acid: A precursor in the synthesis of the target compound.

    2-Amino-2-(1H-pyrazol-4-yl)acetic acid: A similar compound lacking the methyl group on the pyrazole ring.

    2-Amino-2-(1-methyl-1H-imidazol-4-yl)acetic acid: A compound with an imidazole ring instead of a pyrazole ring.

Uniqueness

2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride is unique due to the presence of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H10ClN3O2

Molecular Weight

191.61 g/mol

IUPAC Name

2-amino-2-(1-methylpyrazol-4-yl)acetic acid;hydrochloride

InChI

InChI=1S/C6H9N3O2.ClH/c1-9-3-4(2-8-9)5(7)6(10)11;/h2-3,5H,7H2,1H3,(H,10,11);1H

InChI Key

VUNVOTSNNJUBIZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(C(=O)O)N.Cl

Origin of Product

United States

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